
2-(Cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(环戊基甲基)-5-碘-1,3,4-噻二唑是一种杂环化合物,包含一个被环戊基甲基和碘原子取代的噻二唑环
准备方法
合成路线和反应条件
2-(环戊基甲基)-5-碘-1,3,4-噻二唑的合成通常涉及在特定条件下使适当的前体环化。一种常见的方法包括在碱的存在下,使环戊基甲胺与二硫化碳和碘反应,然后环化形成噻二唑环。反应条件通常包括使用乙醇或乙腈等溶剂,以及从室温到回流条件的温度范围。
工业生产方法
2-(环戊基甲基)-5-碘-1,3,4-噻二唑的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高化合物的效率和产量。此外,还采用重结晶或色谱等纯化方法来获得所需的纯度。
化学反应分析
反应类型
2-(环戊基甲基)-5-碘-1,3,4-噻二唑可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 化合物中的碘原子可以使用亲核取代反应与其他基团取代。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 氢化铝锂在乙醚中或硼氢化钠在甲醇中。
取代: 碘化钠在丙酮中或碳酸钾在二甲基甲酰胺中。
主要形成的产物
氧化: 形成亚砜或砜。
还原: 形成硫醇或胺。
取代: 根据所使用的亲核试剂,形成各种取代的噻二唑。
科学研究应用
2-(环戊基甲基)-5-碘-1,3,4-噻二唑在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗作用,并作为药物发现中的先导化合物。
工业: 用于开发新材料,并作为各种化学反应中的催化剂。
作用机制
2-(环戊基甲基)-5-碘-1,3,4-噻二唑的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。确切的途径和靶标可能因具体应用和使用环境而异。
相似化合物的比较
2-(环戊基甲基)-5-碘-1,3,4-噻二唑可以与其他噻二唑衍生物进行比较,例如:
2-(环戊基甲基)-1,3,4-噻二唑: 缺少碘原子,这可能会影响其反应性和生物活性。
5-碘-1,3,4-噻二唑: 缺少环戊基甲基,这可能会影响其溶解度和与生物靶标的相互作用。
2-(环戊基甲基)-5-碘-1,3,4-噻二唑的独特性在于其特定的取代模式,这可以赋予其独特的化学和生物学性质。
属性
分子式 |
C8H11IN2S |
|---|---|
分子量 |
294.16 g/mol |
IUPAC 名称 |
2-(cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H11IN2S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2 |
InChI 键 |
PHQJCQCTYWBWBC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC2=NN=C(S2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


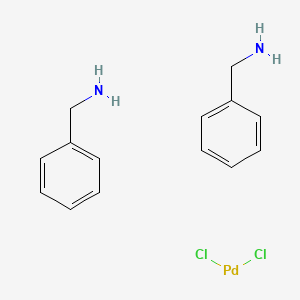



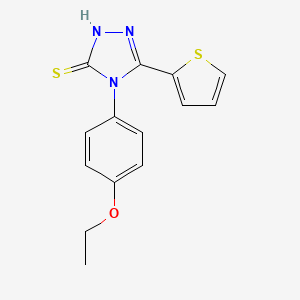
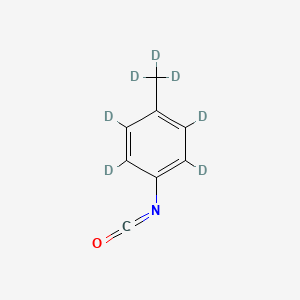
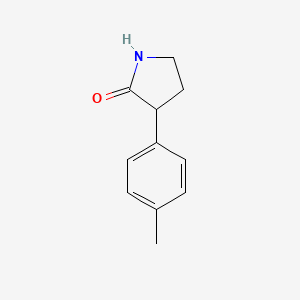
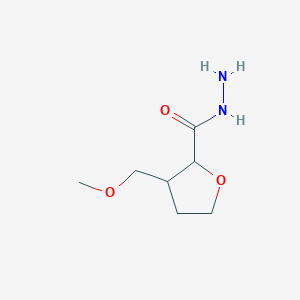
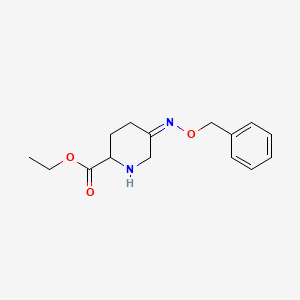
![{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol](/img/structure/B12315136.png)

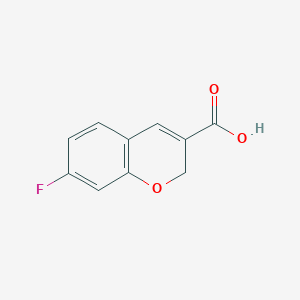
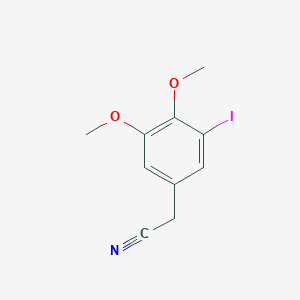
![Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B12315162.png)
